molecular formula C19H30O3 B1242987 (3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one

(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one

Cat. No.: B1242987
M. Wt: 306.4 g/mol
InChI Key: VFPMCLQMAUVEHD-KMQZSKAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta,5alpha,7alpha)-3,7-dihydroxyandrostan-17-one is a 17-oxo steroid that is 5alpha-androstan-17-one substituted by a beta-hydroxy group at positions 3 and an alpha-hydroxy group at position 7. It is a 17-oxo steroid, a 3beta-hydroxy steroid and a 7alpha-hydroxy steroid.

Scientific Research Applications

Immunomodulatory Effects

  • Immunostimulatory or Immunomodulatory Effects : (3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one, also known as 7alpha-hydroxy-dehydroepiandrosterone, has been identified as a natural constituent of human body fluids with potential immunomodulatory effects. Morfin and colleagues (1994) showed that it might act as a locally active metabolite responsible for immunostimulatory effects of dehydroepiandrosterone (Hampl, Morfin, & Stárka, 1997).

Neurological Effects

  • Modulation of Estrogen Receptor-Mediated Gene Transcription in Neuronal Cells : This compound, also referred to as 3betaAdiol, binds to estrogen receptor (ER)-beta and regulates gene transcription in neuronal cells. It specifically activates ER-beta1-induced transcription mediated by an estrogen response element (ERE) equivalent to 17beta-estradiol, highlighting its role in neuronal function (Pak et al., 2005).

Metabolic Pathways

  • Rapid Conversion into Other Steroids : In male rat pituitaries, 3beta-diol is extensively metabolized into polar steroids like 5alpha-androstane-3beta, 6alpha-17beta-triol and 5alpha-androstane-3beta, 7alpha, 17beta-triol, indicating its role in steroid metabolism (Guiraud et al., 1979).

Cancer Research

  • Inhibition of Prostate Cancer Cell Migration : This steroid inhibits prostate cancer cell migration by activating the estrogen receptor beta (ERbeta) subtype. It does not bind to androgen receptors but binds efficiently to ERbeta, playing a potential role in combating prostate cancer cell invasion and metastasis (Guerini et al., 2005).

Endocrinological Research

  • Binding and Metabolism in Endocrine Tissues : Research on the binding and metabolism of this compound in prostate, seminal vesicles, and plasma of male rats indicates its involvement in endocrine functions, particularly concerning androgen and estrogen pathways (Krieg et al., 1975).

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,5R,7R,8R,9S,10S,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,17+,18+,19+/m1/s1

InChI Key

VFPMCLQMAUVEHD-KMQZSKAMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one
Reactant of Route 2
(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one
Reactant of Route 3
(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one
Reactant of Route 4
(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one
Reactant of Route 5
(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one
Reactant of Route 6
(3beta,5alpha,7alpha)-3,7-Dihydroxyandrostan-17-one

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